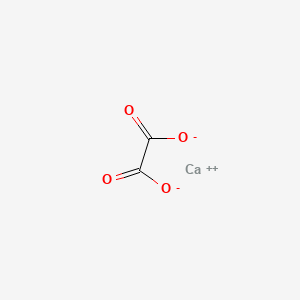
D-Ribose, 2-deoxy-2-fluoro-
Overview
Description
D-Ribose, 2-deoxy-2-fluoro- is a fluorinated derivative of ribose, a naturally occurring sugar This compound is characterized by the replacement of a hydroxyl group with a fluorine atom at the second carbon position of the ribose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose, 2-deoxy-2-fluoro- typically involves the fluorination of a ribose derivative. One common method is the treatment of a protected ribose derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or acetyl hypofluorite. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and degradation of the product .
Industrial Production Methods: Industrial production of D-Ribose, 2-deoxy-2-fluoro- may involve enzymatic methods using nucleoside phosphorylases and 2-deoxyribosyltransferases. These enzymes facilitate the transfer of the fluorinated ribose moiety to a suitable nucleobase, resulting in the formation of the desired nucleoside . This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: D-Ribose, 2-deoxy-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the presence of fluorine may influence the reaction pathways and products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the fluorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azido derivative, while oxidation with potassium permanganate produces a carboxylic acid derivative .
Scientific Research Applications
D-Ribose, 2-deoxy-2-fluoro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Ribose, 2-deoxy-2-fluoro- involves its incorporation into nucleic acids or metabolic pathways. The fluorine atom alters the compound’s interaction with enzymes and other biomolecules, leading to changes in activity and stability. For example, in PET imaging, the compound is phosphorylated by hexokinase and trapped in cells, allowing for the visualization of glucose uptake and metabolism .
Comparison with Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A fluorinated glucose derivative used in PET imaging.
2-Deoxy-2-fluoro-β-D-arabinofuranose: Another fluorinated sugar with applications in nucleoside synthesis.
Comparison: D-Ribose, 2-deoxy-2-fluoro- is unique due to its specific structure and the presence of fluorine at the second carbon position. This modification enhances its stability and alters its biochemical properties compared to other fluorinated sugars. For instance, 2-Deoxy-2-fluoro-D-glucose is primarily used in glucose metabolism studies, while D-Ribose, 2-deoxy-2-fluoro- is more versatile in nucleoside synthesis and other applications .
Properties
IUPAC Name |
(2R,3R,4R)-2-fluoro-3,4,5-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2H2/t3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXSKVOTDPOAT-LMVFSUKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222587 | |
| Record name | 2'-Deoxy-2'-fluororibose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7226-33-7 | |
| Record name | 2'-Deoxy-2'-fluororibose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-2'-fluororibose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Fluorobenzo[a]pyrene](/img/structure/B1198384.png)










